
(E)--methylthiopropenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)–methylthiopropenoic acid is an organic compound characterized by the presence of a carboxylic acid group and a methylthio group attached to a propenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)–methylthiopropenoic acid typically involves the reaction of methylthiol with propenoic acid under controlled conditions. One common method is the addition of methylthiol to propenoic acid in the presence of a catalyst such as palladium or platinum. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)–methylthiopropenoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
(E)–methylthiopropenoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylthio group can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or hydroxylated derivatives.
科学的研究の応用
(E)–methylthiopropenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of (E)–methylthiopropenoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of cell membrane integrity in microorganisms. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK.
類似化合物との比較
Similar Compounds
Methacrylic acid: Similar in structure but lacks the methylthio group.
Cinnamic acid: Contains a phenyl group instead of a methylthio group.
Acrylic acid: Lacks the methylthio group and has a simpler structure.
Uniqueness
(E)–methylthiopropenoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C4H6OS |
|---|---|
分子量 |
102.16 g/mol |
IUPAC名 |
(E)-but-2-enethioic S-acid |
InChI |
InChI=1S/C4H6OS/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |
InChIキー |
YTTALSLGBLXCOB-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/C(=O)S |
正規SMILES |
CC=CC(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



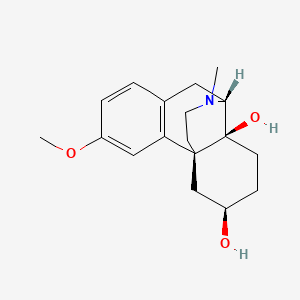
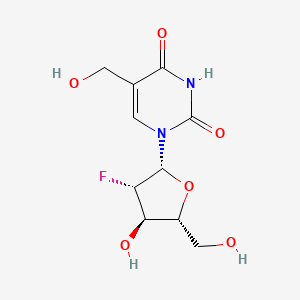
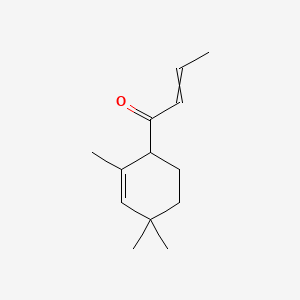
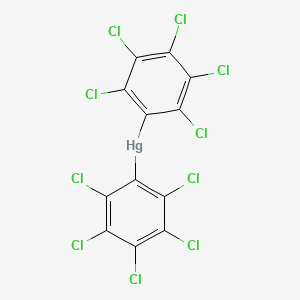

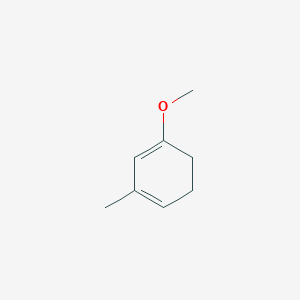
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
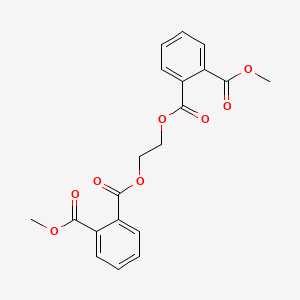

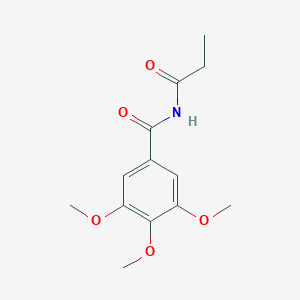

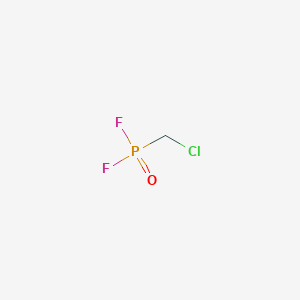
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
